molecular formula C10H17NO2 B2843498 Ethyl 3-(2-azabicyclo[2.1.1]hexan-1-yl)propanoate CAS No. 2248402-66-4

Ethyl 3-(2-azabicyclo[2.1.1]hexan-1-yl)propanoate

Cat. No.: B2843498
CAS No.: 2248402-66-4
M. Wt: 183.251
InChI Key: AEAGAXJPMFNQFF-UHFFFAOYSA-N
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Description

Ethyl 3-(2-azabicyclo[211]hexan-1-yl)propanoate is a compound that belongs to the class of bicyclic structures, specifically the azabicyclohexane family These compounds are known for their unique structural features, which include a nitrogen atom incorporated into a bicyclic framework

Chemical Reactions Analysis

Ethyl 3-(2-azabicyclo[2.1.1]hexan-1-yl)propanoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The compound can also participate in nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon atoms in the bicyclic structure. Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in synthetic chemistry .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 3-(2-azabicyclo[2.1.1]hexan-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to mimic the spatial arrangement of certain biological molecules, enabling it to bind to specific receptors or enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Ethyl 3-(2-azabicyclo[2.1.1]hexan-1-yl)propanoate can be compared with other similar compounds, such as 1-azabicyclo[2.1.1]hexanes and 8-azabicyclo[3.2.1]octanes . These compounds share similar bicyclic structures but differ in the arrangement and substitution of their functional groups. The unique feature of this compound is its ethyl ester group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

ethyl 3-(2-azabicyclo[2.1.1]hexan-1-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-2-13-9(12)3-4-10-5-8(6-10)7-11-10/h8,11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEAGAXJPMFNQFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC12CC(C1)CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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